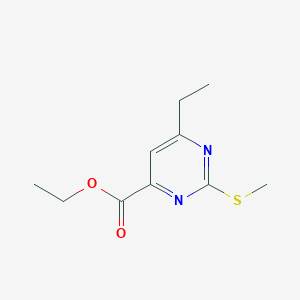
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 6th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can be synthesized through various methods. One common method involves the reaction of pyrimidine with methanethiol to form 2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions would yield a cyanopyrimidine derivative .
科学研究应用
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications:
Neuroprotection and Anti-inflammatory: Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties.
Antiviral and Anticancer: Pyrimidine compounds are known for their antiviral and anticancer activities, making them valuable in medicinal chemistry.
Antimicrobial: The compound exhibits antimicrobial properties, which can be useful in developing new antibiotics.
作用机制
The mechanism of action of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to their neuroprotective and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but with a methyl group at the 4th position instead of an ethyl group.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound features a chloro group at the 4th position instead of an ethyl ester group.
Uniqueness
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
ethyl 6-ethyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-4-7-6-8(9(13)14-5-2)12-10(11-7)15-3/h6H,4-5H2,1-3H3 |
InChI 键 |
MWPHOKPAFGWTGB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=N1)SC)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
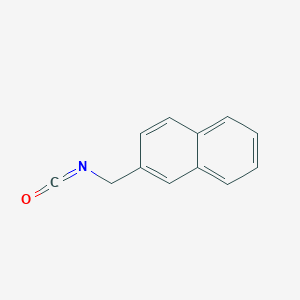

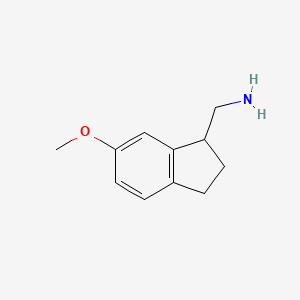

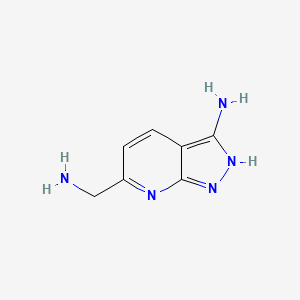
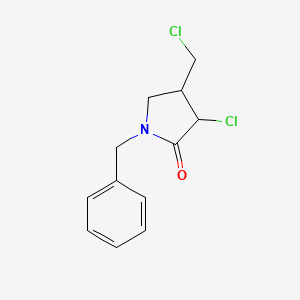
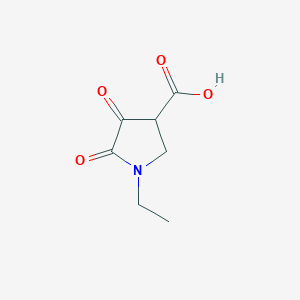
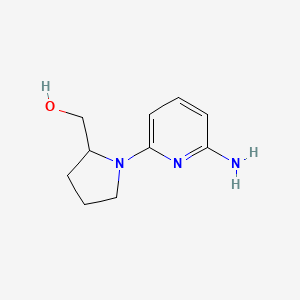

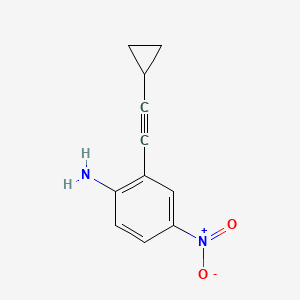
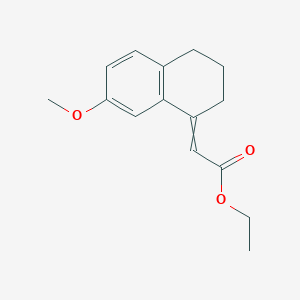
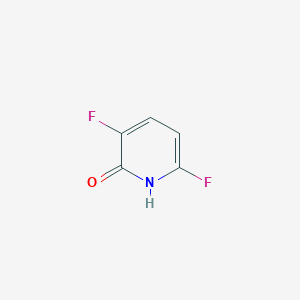
![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)

